4-(2,4-Dichlorobenzoyl)piperidine

Catalog No.
S8934823
CAS No.
M.F
C12H13Cl2NO
M. Wt
258.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-Dichlorobenzoyl)piperidine

Product Name

4-(2,4-Dichlorobenzoyl)piperidine

IUPAC Name

(2,4-dichlorophenyl)-piperidin-4-ylmethanone

Molecular Formula

C12H13Cl2NO

Molecular Weight

258.14 g/mol

InChI

InChI=1S/C12H13Cl2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2

InChI Key

LZWHSGBHMVIOJQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)Cl)Cl

4-(2,4-Dichlorobenzoyl)piperidine is a chemical compound characterized by its unique structure, which features a piperidine ring substituted with a 2,4-dichlorobenzoyl group. The molecular formula for this compound is C16H16Cl2NC_{16}H_{16}Cl_2N, and it has a molecular weight of approximately 305.21 g/mol. The presence of chlorine atoms in the benzoyl moiety significantly influences its chemical properties and biological activities. This compound is often utilized in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications.

  • Nucleophilic Substitution Reactions: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Acylation Reactions: The compound can undergo acylation, where the piperidine nitrogen is acylated by various acyl chlorides.
  • Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield various derivatives.
  • Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the breakdown of the benzoyl group.

These reactions are facilitated by common reagents such as bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate) .

Research indicates that 4-(2,4-Dichlorobenzoyl)piperidine exhibits significant biological activity. It has been studied for its potential as an antipsychotic agent due to its structural similarity to known medications like risperidone. The compound has shown efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. Additionally, derivatives of this compound have been reported to possess antimicrobial, anti-inflammatory, and antiviral properties .

The synthesis of 4-(2,4-Dichlorobenzoyl)piperidine typically involves the following steps:

  • Starting Materials: Piperidine is reacted with 2,4-dichlorobenzoyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Purification: The crude product is purified through recrystallization or chromatography.

A typical reaction scheme might look like this:

text
Piperidine + 2,4-Dichlorobenzoyl chloride → 4-(2,4-Dichlorobenzoyl)piperidine + HCl

This process yields the desired product with reasonable purity and yield .

The primary application of 4-(2,4-Dichlorobenzoyl)piperidine lies in its role as an intermediate in pharmaceutical synthesis. It is particularly important in the development of antipsychotic drugs and other therapeutic agents targeting central nervous system disorders. Additionally, due to its biological activities, it may find applications in developing antimicrobial and anti-inflammatory treatments .

Studies on the interactions of 4-(2,4-Dichlorobenzoyl)piperidine with biological targets have revealed its potential for modulating receptor activity. It has been shown to interact with dopamine D2 and serotonin 5-HT2A receptors, which are critical in managing psychiatric disorders. These interactions contribute to its pharmacological profile and therapeutic efficacy .

Several compounds share structural similarities with 4-(2,4-Dichlorobenzoyl)piperidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(2,4-Difluorobenzoyl)piperidineContains fluorine instead of chlorineEnhanced metabolic stability due to fluorine
4-(2,4-Dimethylbenzoyl)piperidineMethyl groups replace chlorineDifferent lipophilicity affecting pharmacokinetics
4-(2,4-Dichlorobenzamide)Benzamide structure instead of benzoylDifferent mechanism of action due to amide linkage
1-(2,4-Dichlorobenzoyl)pyridinePyridine ring instead of piperidineAlters receptor binding affinity

Uniqueness

The uniqueness of 4-(2,4-Dichlorobenzoyl)piperidine lies in its specific substitution pattern and the presence of chlorine atoms. These features not only influence its reactivity but also enhance its biological activity compared to similar compounds. The dichlorobenzoyl moiety provides distinct electronic properties that can impact drug design and efficacy in therapeutic applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

257.0374194 g/mol

Monoisotopic Mass

257.0374194 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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